Demethoxyviridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

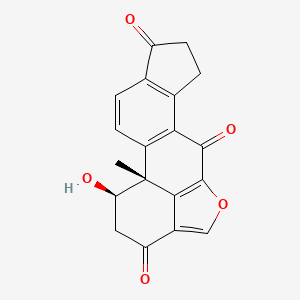

Demethoxyviridin, or DMV, is a low-nanomolar inhibitor of mammalian Ptdlns 3-kinase that binds to the catalytic subunit (p110) of the enzyme. This compound is also an antifungal agent structurally related to wortmannin.

Wissenschaftliche Forschungsanwendungen

Demethoxyviridin, a furanosteroid derived from fungi, is a nanomolar-potency inhibitor of phosphatidylinositol 3-kinase (PI3K) . Furanosteroids, including this compound, are characterized by a distinctive furan ring and have spurred considerable effort towards total chemical synthesis due to their intriguing structures and notable biological activities .

Scientific Research Applications

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

- Mechanism of Action this compound inhibits cytoplasmic phosphatidylinositol 3-kinase (PI 3-kinase) in lysed cells, whole cells, tissue preparations, or organisms . This inhibition is significant because PI 3-kinase is a crucial enzyme in signal transduction, particularly concerning mitogenesis and the malignant transformation of cells .

- Selective Inhibition in Vertebrates this compound can selectively inhibit phosphatidylinositol 3-kinase in vertebrates, especially humans, making it useful in treating PI 3-kinase-dependent conditions, such as neoplasms .

- Treatment of PI 3-Kinase-Dependent Conditions this compound is employed in methods for treating phosphatidylinositol 3-kinase-dependent conditions, notably neoplasms, in mammals . These conditions also include biochemical processes relevant to pain, diabetes, inflammation, platelet aggregation, vascular diseases (atherosclerosis and restenosis), bone disorders (osteoporosis, periodontal disease, bone loss due to steroid or glucocorticoid treatment), Cushing's syndrome, Paget's disease, osteohalisteresis, osteomalacia, hypercalcemia of malignancy, osteopenia due to bone metastases, hyperparathyroidism, rheumatoid or osteoarthritis, and abnormal cell growth as found in neoplasms .

Antimicrobial Properties

- Antifungal and Antibacterial Activities this compound exhibits both antibacterial and antifungal activities . Natural products, including compounds like this compound, possess a diverse array of antibacterial compounds with therapeutic potential against a spectrum of strains .

- Potential as Antimicrobial Agent Several studies highlight the potential of natural products, including this compound, as sources of antimicrobial agents effective against bacteria and fungi .

** anticancer progression**

- Anticancer Potential Natural products such as this compound have garnered attention in the combat of microbial pathogens paving the way for potential breakthroughs in anticancer treatments .

- Inhibition of TNBC cell growth LAS targets multiple pathways, including PI3K/Akt/mTOR and STAT3, suggesting its potential application in multitarget therapy . Moreover, the application of LAS has been found to safely reduce tumor growth in a mouse model, suggesting its utilization as a potent candidate for TNBC treatment .

Biosynthetic Studies

- Gene Cluster Identification Researchers have identified the biosynthetic gene cluster for this compound by sequencing the whole genome of Nodulisporium sp., a symbiotic fungus that produces this compound . This identification involved analyzing cytochrome P450 monooxygenase genes .

- Precursor to Viridin this compound serves as a precursor to viridin, and its detailed gene cluster has been proposed to understand the biosynthetic pathways involved .

Table of Applications

Eigenschaften

CAS-Nummer |

56660-21-0 |

|---|---|

Molekularformel |

C19H14O5 |

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

(1R,18R)-18-hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |

InChI |

InChI=1S/C19H14O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,14,22H,3,5-6H2,1H3/t14-,19+/m1/s1 |

InChI-Schlüssel |

SWJBYJJNDIXFSA-KUHUBIRLSA-N |

SMILES |

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Isomerische SMILES |

C[C@]12[C@@H](CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Kanonische SMILES |

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Demethoxyviridin; DMV |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.